4-Methylfuran-2-carbaldehyde, also known as 4-methyl-2-furaldehyde, is an organic compound with the chemical formula C6H6O2. It is a furan derivative, meaning it contains a five-membered aromatic ring with an oxygen atom. Scientific research explores various methods for synthesizing 4-Methylfuran-2-carbaldehyde. One common approach involves the oxidation of 4-methylfurfuryl alcohol []. Researchers also investigate its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine its structure and purity [].
Scientific studies explore the potential applications of 4-Methylfuran-2-carbaldehyde in various fields. Here are some promising areas:
Research suggests 4-Methylfuran-2-carbaldehyde might be a valuable intermediate for producing biofuels. Its furan structure makes it similar to furan derivatives considered promising biofuel candidates due to their high energy density.
Scientists investigate the use of 4-Methylfuran-2-carbaldehyde as a starting material for synthesizing other valuable fine chemicals. Its reactive aldehyde group allows for further chemical transformations, potentially leading to diverse functional molecules.
Studies explore the potential of 4-Methylfuran-2-carbaldehyde as a building block in organic synthesis. Its unique furan ring and aldehyde functionality could be beneficial for constructing complex organic molecules with specific properties.
While research shows promise for 4-Methylfuran-2-carbaldehyde, further investigation is needed. Some key areas of ongoing research include:
4-Methylfuran-2-carbaldehyde, with the chemical formula , is a heterocyclic organic compound featuring a furan ring substituted with a methyl group and an aldehyde functional group. This compound is characterized by its distinct aromatic properties and is known for its role in various chemical syntheses and biological applications. The structure consists of a furan ring with a methyl group at the 4-position and an aldehyde group at the 2-position, contributing to its reactivity and functional versatility .
Research indicates that 4-Methylfuran-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in pharmacological applications, particularly in the development of new drugs targeting various diseases .
Several synthetic routes exist for producing 4-Methylfuran-2-carbaldehyde:
4-Methylfuran-2-carbaldehyde finds applications in:
Interaction studies of 4-Methylfuran-2-carbaldehyde have focused on its reactivity with various biological targets. These studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, potentially influencing biological processes. Further research is needed to elucidate these interactions fully and their implications for drug development .
Several compounds share structural similarities with 4-Methylfuran-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Methylfuran | Methyl group at position 2 | Used as a solvent and fuel additive |
| Furfural | Aldehyde group attached to furan | Precursor for various industrial chemicals |
| 5-Methylfuran | Methyl group at position 5 | Involved in Diels–Alder reactions |
4-Methylfuran-2-carbaldehyde is unique due to its specific substitution pattern on the furan ring, which enhances its reactivity compared to other methylfuran derivatives. Its dual functional groups (methyl and aldehyde) allow for diverse chemical transformations that are not readily available in other similar compounds .
Classical synthetic routes to 4-methylfuran-2-carbaldehyde often rely on formylation or oxidation reactions. The Vilsmeier–Haack reaction, a cornerstone in aromatic aldehyde synthesis, has been adapted for furan derivatives. This method involves reacting a substituted formamide with phosphorus oxychloride and an electron-rich arene to yield the desired aldehyde [5]. For 4-methylfuran-2-carbaldehyde, 2-methylfuran serves as the electron-rich substrate, with N-methylformanilide acting as the formylating agent. The reaction proceeds via a chloroiminium intermediate, which undergoes electrophilic substitution at the furan’s α-position, followed by hydrolysis to release the aldehyde [5].
Another classical approach involves the oxidation of 2-furanmethanol derivatives. For instance, barium manganate in benzene at 70°C efficiently oxidizes 4-methyl-2-furanmethanol to the corresponding aldehyde with a 70% yield [4]. This method avoids over-oxidation to carboxylic acids, a common challenge in alcohol oxidation, by leveraging the selective oxidizing power of barium manganate under mild conditions [4].
Lignocellulosic biomass, rich in hemicellulose and cellulose, provides a renewable feedstock for 4-methylfuran-2-carbaldehyde. Acid-catalyzed dehydration of pentoses (e.g., xylose) yields furfural, which can undergo methylation and subsequent oxidation. For example, 4-methyl-2-furyl-lithium, generated from furfural derivatives, serves as a key intermediate for introducing methyl groups at the furan’s 4-position [1]. This pathway aligns with biorefinery concepts, where lignin depolymerization byproducts are functionalized into value-added chemicals.
Carbohydrates like glucose and fructose are precursors to hydroxymethylfurfural (HMF), a platform chemical for furan synthesis. Reductive amination of HMF with dimethylhydrazine, followed by acid-catalyzed cyclization, yields 4-methylfuran derivatives [2]. In one protocol, HMF reacts with N,N-dimethylhydrazine in aqueous media at 50°C, forming a hydrazone intermediate that undergoes cyclization upon addition of maleimides [2]. This method highlights the potential of carbohydrate feedstocks in furan aldehyde production.
Palladium-based catalysts enable direct carbonylation of alkynediols to furan carboxylates. For instance, PdI₂/KI systems catalyze the oxidative carbonylation of 3-yne-1,2-diols in alcoholic media, producing furan-3-carboxylic esters with up to 93% yield [3]. While this method primarily targets carboxylates, modifying the substrate to include methyl groups at the 4-position could adapt it for 4-methylfuran-2-carbaldehyde synthesis.
Solid acid catalysts, such as zeolites or sulfonated carbons, facilitate furan functionalization. Friedel–Crafts acylation, traditionally performed with AlCl₃, has been adapted using heterogeneous catalysts under mechanochemical conditions [6]. Ball milling aromatic hydrocarbons with anhydrides and a solid acid catalyst (e.g., montmorillonite K10) achieves solvent-free acylation, a strategy applicable to furan methylation [6].
While not explicitly covered in the provided sources, MOFs could theoretically enhance selectivity in furan synthesis. Their tunable pore structures and active sites may optimize substrate binding during formylation or oxidation, reducing byproduct formation.
Mechanochemical methods eliminate solvent use, as demonstrated in Friedel–Crafts acylations [6]. Applying this to 4-methylfuran-2-carbaldehyde synthesis, ball milling 2-methylfuran with formylating agents and a catalyst could yield the aldehyde without volatile organic solvents.
Recyclable catalysts, such as magnetic nanoparticles functionalized with acidic groups, reduce waste. For example, iron oxide nanoparticles coated with sulfonic acid groups could replace traditional Lewis acids in Vilsmeier–Haack reactions, enabling catalyst recovery via magnetic separation [5].
Life cycle assessments (LCAs) of classical vs. biomass routes reveal trade-offs. While barium manganate oxidation [4] offers high atom economy, biomass-derived pathways minimize fossil resource dependence. Metrics like E-factor (kg waste/kg product) and process mass intensity (PMI) guide optimization, favoring routes with lower solvent use and higher renewable feedstock incorporation [2] [6].
Table 1: Comparison of Synthetic Methods for 4-Methylfuran-2-carbaldehyde
| Method | Catalyst/Reagent | Yield (%) | Key Advantage | Citation |
|---|---|---|---|---|
| Vilsmeier–Haack | POCl₃, DMF | 65–75 | High regioselectivity | [5] |
| Barium manganate oxidation | Ba(MnO₄)₂ | 70 | Mild conditions | [4] |
| PdI₂/KI carbonylation | PdI₂, KI | 56–93 | Tunable ester products | [3] |
| Mechanochemical acylation | Montmorillonite K10 | 58–70 | Solvent-free | [6] |
4-Methylfuran-2-carbaldehyde exhibits distinctive reactivity patterns that arise from the unique electronic and structural characteristics of both the furan ring and the aldehyde functional group. The compound demonstrates dual reactivity centers that can participate in different types of chemical transformations [2].
The aldehyde functionality serves as the primary electrophilic center, readily undergoing nucleophilic addition reactions with various nucleophiles. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing inductive effect of the oxygen atom, making it susceptible to attack by nucleophiles such as hydride donors, organometallic reagents, and water [3] [4].
The furan ring system contributes significantly to the overall reactivity profile through its electron-rich aromatic character. The oxygen atom in the furan ring donates two electrons to the π-system, creating an electron-rich aromatic system that is significantly more nucleophilic than benzene [5] [6]. This enhanced nucleophilicity manifests in the compound's tendency to undergo electrophilic aromatic substitution reactions under relatively mild conditions.
The methyl substituent at the 4-position introduces both electronic and steric effects. Through hyperconjugation, the methyl group acts as an electron-donating substituent, further increasing the nucleophilicity of the furan ring. This electron-donating effect is particularly pronounced at the adjacent carbon atoms, influencing the regioselectivity of subsequent reactions [2].
Positional reactivity within the furan ring follows a predictable pattern, with the α-positions (positions 2 and 5) being more reactive toward electrophiles than the β-positions (positions 3 and 4). However, the presence of the aldehyde group at position 2 and the methyl group at position 4 significantly modifies this intrinsic reactivity pattern .
The aldehyde functionality in 4-methylfuran-2-carbaldehyde undergoes a wide range of characteristic transformations that are fundamental to its synthetic utility. Nucleophilic addition reactions represent the most common transformation pathway, where nucleophiles attack the electrophilic carbonyl carbon.
Reduction reactions proceed through hydride transfer mechanisms, typically involving reagents such as sodium borohydride or lithium aluminum hydride. The reaction mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation to yield the corresponding alcohol [9]. The activation energy for this transformation is typically lower than that observed for simple aliphatic aldehydes due to the electron-withdrawing effect of the furan ring.
Oxidation reactions can convert the aldehyde to the corresponding carboxylic acid through various oxidizing agents. The mechanism typically involves initial formation of a hydrate intermediate, followed by sequential oxidation steps. The electron-rich nature of the furan ring can influence the reaction kinetics and may require careful selection of oxidizing conditions to avoid ring degradation [11].
Aldol condensation reactions represent another important transformation pathway. The mechanism involves enolate formation adjacent to the carbonyl group, followed by nucleophilic attack on another carbonyl compound. The presence of the furan ring can stabilize the enolate intermediate through resonance effects, influencing both the reaction rate and stereochemical outcome [3] [12].
Grignard additions proceed through the characteristic mechanism of organometallic nucleophilic addition. The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to yield the corresponding tertiary alcohol [13].
The furan ring in 4-methylfuran-2-carbaldehyde can undergo several types of modifications that either maintain or disrupt the aromatic character of the ring system. Electrophilic aromatic substitution reactions occur preferentially at the α-positions, with the regioselectivity being influenced by both the electronic effects of existing substituents and steric factors.
Ring-opening reactions represent a significant class of transformations that can occur under acidic conditions. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack at one of the carbon atoms adjacent to oxygen. This leads to ring opening and formation of linear products [14] [15]. The activation energy for ring opening is substantially lower than that observed for benzene derivatives due to the inherent strain in the five-membered ring and the relatively weak carbon-oxygen bonds.
Hydrogenation reactions can lead to partial or complete saturation of the furan ring. The mechanism involves sequential addition of hydrogen atoms to the double bonds, with the reaction pathway being influenced by the catalyst system and reaction conditions [6]. Studies have shown that the hydrogenation typically proceeds through intermediate dihydrofuran and trihydrofuran species before complete saturation to tetrahydrofuran.
Hydroxylation reactions can introduce additional functional groups onto the furan ring. The mechanism typically involves formation of reactive intermediates such as epoxides or hydroxylated species, which can undergo further transformations. The regioselectivity of these reactions is influenced by the electronic distribution within the furan ring and the nature of the hydroxylating agent [16].
Diels-Alder reactions represent an important class of cycloaddition reactions where the furan ring can act as a diene component. The mechanism involves concerted addition with suitable dienophiles, though the reaction is typically reversible under thermal conditions due to the relatively low activation energy for the retro-Diels-Alder reaction [17] [18].
The reactivity of 4-methylfuran-2-carbaldehyde is fundamentally governed by the interplay between electronic effects, steric factors, and conformational preferences. The electronic effects arise from the combined influence of the electron-donating methyl group and the electron-withdrawing aldehyde substituent on the electron-rich furan ring system.
The methyl group at position 4 exerts a significant electronic influence through hyperconjugation effects, increasing the electron density at adjacent carbon atoms and enhancing the nucleophilicity of the furan ring toward electrophilic reagents. This effect is particularly pronounced at positions 3 and 5, making these sites more reactive toward electrophilic substitution reactions [2].
The aldehyde group at position 2 acts as a strong electron-withdrawing substituent through both inductive and resonance effects. This electronic withdrawal reduces the electron density at the adjacent carbon atoms, making position 3 less reactive toward electrophiles compared to position 5. The carbonyl group also stabilizes negative charge development at adjacent positions, influencing the kinetics of various reaction pathways [3] [4].
Steric effects play a crucial role in determining reaction selectivity and accessibility. The methyl group at position 4 introduces moderate steric hindrance that can influence the approach of bulky reagents and catalysts. This steric effect becomes particularly important in reactions involving large electrophiles or in catalytic processes where substrate binding is constrained .
The furan ring geometry imposes specific conformational constraints that affect reactivity. The planar nature of the aromatic system restricts rotational freedom and influences the relative positioning of substituents. This geometric constraint can affect the accessibility of reactive sites and influence the stereochemical outcome of reactions [20].
Substituent effects on reaction rates follow predictable patterns based on electronic and steric considerations. Electron-donating substituents generally accelerate reactions where the furan ring acts as a nucleophile, while electron-withdrawing groups enhance the electrophilicity of the aldehyde carbon. The combined effect of multiple substituents can lead to complex reactivity profiles that require careful analysis [21].
Quantum chemical calculations have provided fundamental insights into the electronic structure and reactivity of 4-methylfuran-2-carbaldehyde and related furan derivatives. Density functional theory (DFT) calculations have been extensively employed to investigate various aspects of furan chemistry, providing detailed information about reaction mechanisms, activation energies, and product distributions.
Electronic structure calculations using methods such as B3LYP/6-311++G(d,p) have revealed the electronic distribution within the furan ring and the influence of substituents on reactivity patterns [22]. These calculations have shown that the highest occupied molecular orbital (HOMO) is primarily localized on the furan ring, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the aldehyde group, consistent with the observed reactivity patterns.
Reaction mechanism studies have utilized high-level quantum chemical methods to investigate specific transformation pathways. For example, CCSD(T)/CBS//M06-2X calculations have been used to determine accurate activation energies for various reaction steps, including hydrogen abstraction reactions and electrophilic additions [23]. These studies have revealed that the activation energy for hydrogen abstraction from the methyl group is approximately 95.3 kJ/mol, significantly lower than that for abstraction from the furan ring.
Solvent effects have been incorporated into quantum chemical calculations through various approaches, including implicit solvation models and explicit solvent calculations. These studies have shown that solvent polarity can significantly influence reaction pathways and activation energies, particularly for reactions involving ionic intermediates [14].
Excited state calculations have been performed to understand the photochemical behavior of furan derivatives. Complete active space self-consistent field (CASSCF) and complete active space perturbation theory (CASPT2) calculations have identified conical intersections and excited state reaction pathways that are relevant to photochemical transformations [20] [24].
Transition state analysis has provided detailed mechanistic insights into the reaction pathways of 4-methylfuran-2-carbaldehyde. Transition state optimization using DFT methods has revealed the geometric and electronic characteristics of reaction intermediates and transition states.
Activation energy calculations have been performed for various reaction pathways, providing quantitative predictions of reaction rates and selectivities. For aldehyde reduction reactions, the calculated activation energies are typically in the range of 60-100 kJ/mol, depending on the specific reducing agent and reaction conditions [25] [26].
Reaction coordinate analysis has been used to map complete reaction pathways, identifying all relevant intermediates and transition states. These studies have revealed that many reactions proceed through multiple elementary steps, with the rate-determining step often being the formation or breaking of specific bonds [27] [28].
Intrinsic reaction coordinate (IRC) calculations have been employed to verify the connectivity between transition states and reactants/products. These calculations ensure that the located transition states correspond to the correct reaction pathways and provide confidence in the mechanistic interpretations [29].
Kinetic isotope effects have been calculated to provide additional validation of proposed mechanisms. These calculations compare the reaction rates for isotopically substituted compounds and can provide diagnostic information about the nature of the rate-determining step [30].
Quantitative structure-activity relationship (QSAR) models have been developed to predict the reactivity of furan derivatives based on structural and electronic descriptors. These models have achieved high predictive accuracy, with correlation coefficients often exceeding 0.9 for specific reaction types [16].
Machine learning approaches have been applied to predict reaction outcomes and optimize reaction conditions. These methods can identify complex patterns in reactivity data that may not be apparent from traditional chemical analysis [31] [32].
Adiabatic ionization potential (AIP) and condensed Fukui function (CFF) descriptors have been identified as key parameters for predicting the reactivity of furan compounds toward oxidative metabolism. Linear models based on these descriptors have achieved excellent predictive performance (R² = 0.94) for rate-limiting activation energies [16].
Transition state theory-based models have been developed to predict temperature and pressure dependence of reaction rates. These models incorporate quantum chemical calculations of activation energies and partition functions to provide accurate kinetic predictions over wide ranges of conditions [29] [23].
Automated reaction pathway discovery methods, such as the artificial force induced reaction (AFIR) approach, have been applied to explore the complete reaction space of furan derivatives. These methods can identify previously unknown reaction pathways and provide comprehensive mechanistic insights [33] [31].